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Compound of Interest

Compound Name: N-ethyl carbazole

Cat. No.: B1664220

This guide provides a comprehensive comparison of the spectral data for N-ethyl carbazole
and its closely related structural analogs, N-methyl carbazole and carbazole. The analysis
covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy, offering valuable insights for researchers, scientists, and professionals in drug
development. Detailed experimental protocols and quantitative data are presented to facilitate
a thorough understanding and replication of the spectral characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained for N-ethyl carbazole, N-methyl
carbazole, and carbazole.

'H NMR Spectral Data (Chemical Shift 6 in ppm)
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Proton N-Ethyl Carbazole N-Methyl Carbazole Carbazole
H-1, H-8 ~8.10 ~8.10 ~8.10

H-4, H-5 ~7.50 ~7.48 ~7.49

H-2, H-7 ~7.42 ~7.40 ~7.40

H-3, H-6 ~7.24 ~7.23 ~7.21
N-CH: ~4.38 (q) - -

N-CHs - ~3.85 (s) -
N-CH2-CHs ~1.45 (t) - -

N-H - - ~8.0 (br s)

Carbon N-Ethyl Carbazole N-Methyl Carbazole Carbazole
C-4a, C-4b ~140.5 ~140.8 ~139.8
C-10a, C-11a ~125.7 ~125.6 ~125.8
C-2,C-7 ~122.9 ~122.5 ~120.3
C-4,C-5 ~120.5 ~120.4 ~118.9
C-1,C-8 ~119.2 ~119.0 ~110.5
C-3,C-6 ~108.8 ~108.7 ~123.5
N-CH:z ~37.8 - -

N-CHs - ~29.1 -
N-CH2-CHs ~13.8 - -

IR Spectral Data (Key Vibrational Frequencies in cm™?)
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Vibrational Mode N-Ethyl Carbazole N-Methyl Carbazole Carbazole
Aromatic C-H Stretch ~3050 ~3050 ~3051
Aliphatic C-H Stretch ~2970, ~2930 ~2950, ~2920 -

Aromatic C=C Stretch

~1600, ~1480, ~1450

~1600, ~1480, ~1450

~1600, ~1485, ~1450

C-N Stretch ~1330 ~1330 ~1327
Aromatic C-H Bend ~750, ~725 ~750, ~725 ~750, ~727
N-H Bend (out of

- - ~727

plane)

| Al : ima ) : |

Solvent N-Ethyl Carbazole N-Methyl Carbazole Carbazole
Dichloromethane ~293, 328, 342 Not widely reported Not widely reported
Acetonitrile ~293, 328, 341 Not widely reported Not widely reported
Tetrahydrofuran Not widely reported Not widely reported ~292, 324, 336

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Approximately 5-10 mg of the solid sample (N-ethyl carbazole, N-

methyl carbazole, or carbazole) was dissolved in 0.6-0.7 mL of deuterated chloroform

(CDCIs) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was

added as an internal standard (6 = 0.00 ppm).

 Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

e 1H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1 second, and 16 scans.
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e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250
ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied to
simplify the spectra.

o Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and
the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were
referenced to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: The solid sample was analyzed using the thin solid film method. A few
milligrams of the compound were dissolved in a minimal amount of a volatile solvent (e.g.,
methylene chloride). A drop of this solution was placed on a potassium bromide (KBr) salt
plate. The solvent was allowed to evaporate, leaving a thin film of the compound on the
plate.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

o Data Acquisition: A background spectrum of the clean KBr plate was recorded. The sample-
coated plate was then placed in the sample holder, and the spectrum was recorded from
4000 to 400 cm~1. Typically, 16 scans were co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum was ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A stock solution of the compound was prepared by dissolving a
precisely weighed amount in a UV-grade solvent (e.g., dichloromethane, acetonitrile, or
tetrahydrofuran) to a concentration of approximately 1 x 10=3 M. This stock solution was then
serially diluted to obtain a final concentration in the range of 1 x 10=> M.

e Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

» Data Acquisition: The sample was placed in a 1 cm path length quartz cuvette. A matching
cuvette containing the pure solvent was used as a reference. The absorbance spectrum was
recorded over a wavelength range of 200-800 nm.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Data Processing: The instrument software automatically subtracts the absorbance of the
solvent blank from the sample absorbance. The wavelengths of maximum absorbance
(Amax) were identified from the resulting spectrum.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
an organic compound like N-ethyl carbazole.
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Workflow for the spectral analysis of N-ethyl carbazole.

« To cite this document: BenchChem. [A Comparative Guide to the Spectral Analysis of N-
Ethyl Carbazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664220#spectral-data-analysis-of-n-ethyl-
carbazole-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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